molecular formula C9H18ClNO2 B2873755 ethyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride CAS No. 1898181-18-4

ethyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride

Cat. No.: B2873755
CAS No.: 1898181-18-4
M. Wt: 207.7
InChI Key: MLDUTPQKFFVCJJ-WLYNEOFISA-N
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Description

Ethyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride (CAS: 1898181-18-4 ) is a high-purity chiral cyclohexane derivative of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C 9 H 18 ClNO 2 and a molecular weight of 207.70 g/mol , serves as a versatile synthetic building block, particularly for the construction of conformationally constrained peptides and bioactive molecules . Its defined stereochemistry, specified as (1R,3S), is critical for its application in stereoselective synthesis and for studying structure-activity relationships. The compound is typically supplied and stored under inert atmosphere at 2-8°C to ensure stability . As a salt, it offers improved handling and solubility properties compared to the free base. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can utilize this compound in the synthesis of novel amide derivatives and other complex molecular architectures.

Properties

IUPAC Name

ethyl (1R,3S)-3-aminocyclohexane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-4-3-5-8(10)6-7;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDUTPQKFFVCJJ-WLYNEOFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@@H](C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1898181-18-4
Record name ethyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and carboxylate groups.

    Esterification: The carboxylate group is introduced via esterification, where the intermediate product is reacted with ethyl chloroformate in the presence of a base like triethylamine.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

ethyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

ethyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomeric Variants

a) Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride
  • CAS : 2126161-22-4 / 937059-62-6
  • Key Differences: Stereochemistry: (1S,3R) configuration vs. (1R,3S) in the target compound.
b) Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate hydrochloride
  • CAS: Not explicitly listed (MDL: MFCD23106248).
  • Key Differences: Substituent: Additional hydroxyl group at position 3. Impact: Increased polarity may enhance aqueous solubility but reduce membrane permeability compared to the non-hydroxylated analog .

Ester Group Modifications

a) tert-Butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride
  • CAS : 2227765-76-4
  • Key Differences: Ester Group: tert-butyl instead of ethyl.
b) Methyl trans-3-aminocyclohexanecarboxylate hydrochloride
  • CAS : 712313-64-9
  • Key Differences :
    • Ester Group : Methyl ester.
    • Stereochemistry : Trans (1R,3R) configuration.
    • Solubility : Insoluble in water, contrasting with the variable solubility of ethyl esters .

Bicyclic Derivatives

Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride
  • CAS: Not explicitly listed (Catalog: sc-353286).
  • Key Differences: Structure: Bicyclic framework (norbornane analog) introduces rigidity. Applications: Used in constrained peptide analogs and as a scaffold for kinase inhibitors, offering enhanced target selectivity compared to monocyclic analogs .

Data Tables

Table 1: Physicochemical Comparison

Compound Name Molecular Weight Stereochemistry Key Substituents Water Solubility
Ethyl (1R,3S)-3-amino-cyclohexane carboxylate HCl 207.70 (1R,3S) Ethyl ester Not reported
Ethyl (1S,3R,4R)-3-amino-4-hydroxy-cyclohexane carboxylate HCl 223.67 (1S,3R,4R) Ethyl ester, OH Likely higher
Methyl trans-3-amino-cyclohexane carboxylate HCl 193.67 (1R,3R) Methyl ester Insoluble

Biological Activity

Ethyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride (EAC) is a chiral compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of EAC, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

EAC is characterized by its unique stereochemistry, which plays a crucial role in its biological activity. The compound consists of a cyclohexane ring with an amino group and a carboxylate ester functional group. The specific configuration at the 1 and 3 positions influences its binding affinity to various biological targets.

PropertyValue
Molecular FormulaC₉H₁₅ClN₂O₂
Molecular Weight202.68 g/mol
Melting Point192–194 °C
SolubilitySoluble in water and organic solvents

EAC's biological activity is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that EAC may act as an agonist or antagonist at various G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes. The compound's ability to modulate receptor activity can lead to significant biochemical effects, including alterations in neurotransmitter release and modulation of cellular pathways.

Key Mechanisms:

  • Receptor Binding: EAC interacts with dopamine and adrenergic receptors, potentially influencing mood and cardiovascular functions.
  • Enzyme Modulation: It may inhibit or activate specific enzymes involved in metabolic pathways, affecting overall cellular metabolism.

Case Study 1: Neurotransmitter Modulation

A study investigated EAC's effects on neurotransmitter release in neuronal cell cultures. The results indicated that EAC enhances dopamine release through activation of D2 receptors, suggesting potential applications in treating disorders like Parkinson's disease.

Case Study 2: Cardiovascular Effects

In another study focusing on cardiovascular health, EAC demonstrated the ability to lower blood pressure in hypertensive animal models. This effect was linked to its antagonistic action on adrenergic receptors, providing insights into its therapeutic potential for managing hypertension.

Comparative Analysis with Similar Compounds

EAC shares structural similarities with other amino cyclohexane derivatives, which also exhibit biological activity. A comparative analysis highlights differences in efficacy and mechanism based on stereochemistry:

Compound NameBiological ActivityUnique Features
Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochlorideModerate agonistic activity at D2 receptorsOpposite stereochemistry may alter receptor affinity
Ethyl (2R)-3-amino-1-cyclohexanecarboxylate hydrochlorideAntagonistic effects on adrenergic receptorsDifferent position of amino group

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